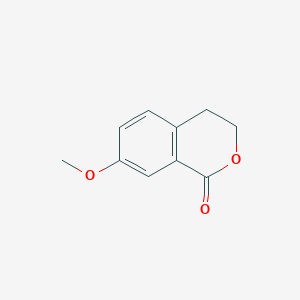
Propylthiouracil N-b-D-glucuronide
説明
Propylthiouracil N-b-D-glucuronide is an essential pharmaceutical compound that revolutionizes the treatment of hyperthyroidism . It has a remarkable ability to inhibit enzymes and exerts its therapeutic effects by meticulously obstructing the production of thyroid hormones .
Synthesis Analysis
A reliable HPLC-MS/MS method for the simultaneous quantification of Propylthiouracil and its N-β-D glucuronide (PTU-GLU) was developed and validated . The chromatographic separation was achieved on a ZORBAX Extend-C18 column (2.1 × 50 mm, 1.8 μm) through gradient delivery of a mixture of formic acid, methanol, and acetonitrile .Molecular Structure Analysis
The molecular structure of this compound can be found in various scientific databases .Chemical Reactions Analysis
The in vitro metabolism of Propylthiouracil was assessed and UGT1A9 was identified as an important UGT isoform responsible for the glucuronidation of Propylthiouracil .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various scientific databases .科学的研究の応用
Metabolic Study and Hepatotoxicity
Propylthiouracil (PTU) is primarily prescribed for hyperthyroidism and thyrotoxicosis management. Research suggests its metabolism involves glucuronidation mediated by uridine 5'-diphospho-glucuronosyltransferases (UGTs), with UGT1A9 being a significant isoform in this process. This understanding aids in exploring the hepatoxicity of PTU, especially in pediatric populations, and may optimize its clinical application (Li et al., 2021).
Thyroid Gland Concentration Mechanism
PTU is concentrated by the thyroid gland in both rats and humans, implicating various S compounds in this process, including the glucuronide conjugate of PTU. This concentration mechanism impacts the duration of inhibition of organic binding of iodine in the thyroid, providing insight into the drug's functioning at the glandular level (Marchant et al., 1971).
Antiperoxidase Activity
Studies on PTU derivatives and metabolites reveal that Propylthiouracil glucuronide possesses notable antithyroid peroxidase activity, though substantially less potent than PTU itself. This finding is significant in understanding PTU's biotransformation and its subsequent impact on antiperoxidase activity (Lindsay et al., 1974).
Excretion and Metabolism
Research comparing metabolites of PTU in rat bile and urine after administration of labeled PTU indicates that PTU-glucuronide is a major urinary metabolite. This study contributes to understanding the drug's excretion and metabolism in the body (Lindsay et al., 1974).
Implications in Alcoholic Liver Disease
In a clinical trial, propylthiouracil demonstrated a significant reduction in mortality in patients with alcoholic liver disease. This opens avenues for exploring PTU's role beyond its traditional use in hyperthyroidism (Orrego et al., 1987).
作用機序
Target of Action
Propylthiouracil N-b-D-glucuronide primarily targets the thyroid gland . It inhibits the enzymes involved in the production of thyroid hormones . The compound’s primary targets are the iodine oxidation processes in the thyroid gland .
Mode of Action
The compound exerts its therapeutic effects by meticulously obstructing the production of thyroid hormones . It inhibits iodine and peroxidase from their normal interactions with thyroglobulin to form T4 and T3 . This action decreases thyroid hormone production . Additionally, this compound also interferes with the conversion of T4 to T3 .
Biochemical Pathways
The compound affects the glucuronidation pathway mediated by uridine 5′-diphospho-glucuronosyltransferases (UGTs) . This pathway has been proposed as an important metabolic pathway of Propylthiouracil . UGT1A9 was identified as an important UGT isoform responsible for the glucuronidation of Propylthiouracil .
Pharmacokinetics
The pharmacokinetics of this compound involves its metabolism in the liver. The compound is metabolized by human liver microsomes and UGT1A9 . The in vitro metabolism of Propylthiouracil was assessed, and UGT1A9 was identified as an important UGT isoform responsible for the glucuronidation of Propylthiouracil .
Result of Action
The result of the compound’s action is the decreased production of thyroid hormones . By inhibiting the enzymes involved in the production of these hormones, the compound effectively manages conditions like hyperthyroidism and thyrotoxicosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the age-dependent expression of UGTs can affect the metabolism of Propylthiouracil . Furthermore, the compound’s action can be influenced by the presence of biological matrices such as human liver microsomes and human recombinant UGT1A9 .
将来の方向性
特性
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-oxo-6-propyl-2-sulfanylidenepyrimidin-1-yl)oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O7S/c1-2-3-5-4-6(16)14-13(23)15(5)11-9(19)7(17)8(18)10(22-11)12(20)21/h4,7-11,17-19H,2-3H2,1H3,(H,20,21)(H,14,16,23)/t7-,8-,9+,10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRSJAKAIDIIKX-QUARPLMYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=S)N1C2C(C(C(C(O2)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)NC(=S)N1[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







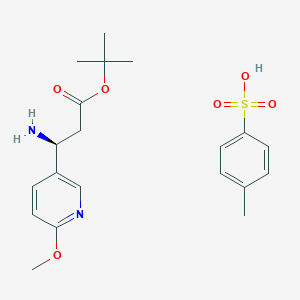

![1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone](/img/structure/B3261164.png)
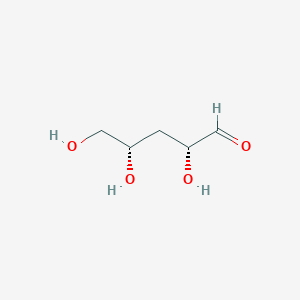
![2-aminobenzo[g]quinazolin-4(3H)-one](/img/structure/B3261175.png)
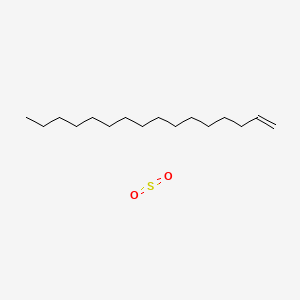

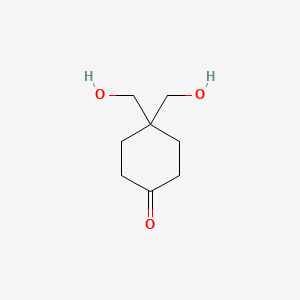
![4-[(4-Nitrophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B3261201.png)
